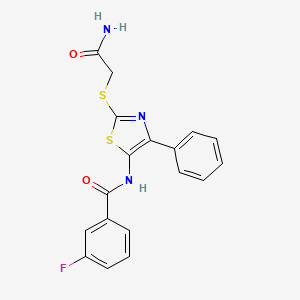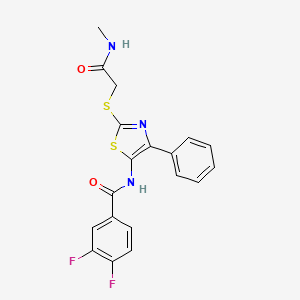![molecular formula C20H18FN3O3S2 B3413797 2-({5-[2-(2-fluorophenoxy)acetamido]-4-phenyl-1,3-thiazol-2-yl}sulfanyl)-N-methylacetamide CAS No. 946271-93-8](/img/structure/B3413797.png)
2-({5-[2-(2-fluorophenoxy)acetamido]-4-phenyl-1,3-thiazol-2-yl}sulfanyl)-N-methylacetamide
概要
説明
2-({5-[2-(2-fluorophenoxy)acetamido]-4-phenyl-1,3-thiazol-2-yl}sulfanyl)-N-methylacetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
作用機序
Target of Action
The compound, also known as 2-(2-fluorophenoxy)-N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)acetamide, primarily targets benzodiazepine receptors . These receptors play a crucial role in the central nervous system, mediating the effects of the neurotransmitter gamma-aminobutyric acid (GABA) and modulating sleep, relaxation, and anxiety.
Mode of Action
The compound interacts with its targets, the benzodiazepine receptors, leading to an increase in the inhibitory effects of GABA. This results in a decrease in neuronal excitability and an overall reduction in the communication between neurons .
Biochemical Pathways
The compound affects the GABAergic pathway, which is one of the most important inhibitory pathways in the central nervous system. By enhancing the effects of GABA, it can help to restore the balance between inhibitory and excitatory signals in the brain. This can lead to a reduction in symptoms such as seizures, anxiety, and other neurological disorders .
Pharmacokinetics
Similar compounds are known to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in neuronal excitability and a reduction in the communication between neurons. This can lead to a decrease in symptoms such as seizures and anxiety .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[2-(2-fluorophenoxy)acetamido]-4-phenyl-1,3-thiazol-2-yl}sulfanyl)-N-methylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-(2-fluorophenoxy)acetic acid: This is achieved by reacting 2-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of 2-(2-fluorophenoxy)acetamide: The 2-(2-fluorophenoxy)acetic acid is then converted to its corresponding amide by reacting with ammonia or an amine.
Synthesis of 5-[2-(2-fluorophenoxy)acetamido]-4-phenyl-1,3-thiazole: This step involves the cyclization of 2-(2-fluorophenoxy)acetamide with phenyl isothiocyanate in the presence of a base such as triethylamine.
Formation of the final compound: The final step involves the reaction of 5-[2-(2-fluorophenoxy)acetamido]-4-phenyl-1,3-thiazole with N-methylthioacetamide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
2-({5-[2-(2-fluorophenoxy)acetamido]-4-phenyl-1,3-thiazol-2-yl}sulfanyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halogenated reagents, bases like sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide or dichloromethane.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced amides or thiazole derivatives.
Substitution: Various substituted thiazole or phenyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Medicine: Explored for its potential anticancer properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
類似化合物との比較
Similar Compounds
2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles: These compounds have shown anticonvulsant activities and share a similar phenoxyacetamido structure.
Thiazole derivatives: Various thiazole derivatives have been studied for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
Uniqueness
2-({5-[2-(2-fluorophenoxy)acetamido]-4-phenyl-1,3-thiazol-2-yl}sulfanyl)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-[2-(methylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3S2/c1-22-17(26)12-28-20-24-18(13-7-3-2-4-8-13)19(29-20)23-16(25)11-27-15-10-6-5-9-14(15)21/h2-10H,11-12H2,1H3,(H,22,26)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDCSMUMCYDDLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC(=C(S1)NC(=O)COC2=CC=CC=C2F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B3413723.png)
![5-(2-(4-fluorophenyl)-2-oxoethyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3413727.png)
![5-(2-(4-chlorophenyl)-2-oxoethyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3413741.png)
![N-(3-bromophenyl)-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3413749.png)
![4-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3,4-difluorophenyl)butanamide](/img/structure/B3413751.png)
![N-(5-chloro-2-methylphenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3413759.png)
![5-bromo-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)furan-2-carboxamide](/img/structure/B3413766.png)
![2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B3413769.png)
![4-bromo-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B3413773.png)



![4-chloro-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-nitrobenzamide](/img/structure/B3413806.png)
![2-(4-chlorophenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B3413812.png)
